tert-Butyl isocyanoacetate

Catalog No.
S672734
CAS No.
2769-72-4
M.F
C7H11NO2
M. Wt
141.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl isocyanoacetate

CAS Number

2769-72-4

Product Name

tert-Butyl isocyanoacetate

IUPAC Name

tert-butyl 2-isocyanoacetate

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

InChI

InChI=1S/C7H11NO2/c1-7(2,3)10-6(9)5-8-4/h5H2,1-3H3

InChI Key

IQSYKHVFMYGJER-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)C[N+]#[C-]

Canonical SMILES

CC(C)(C)OC(=O)C[N+]#[C-]
  • N-substitution reactions

    t-Bu isocyanoacetate undergoes facile N-substitution reactions, where the tert-butyl group (t-Bu) is replaced with other functional groups. This allows for the introduction of diverse functionalities into the molecule, leading to a wide range of applications. Source: Sigma-Aldrich product page, tert-Butyl Isocyanoacetate technical, ≥95% (GC):

  • Electrophilic addition reactions

    t-Bu isocyanoacetate acts as an electrophile in addition reactions. It readily reacts with nucleophiles, forming new carbon-carbon and carbon-heteroatom bonds. This versatility makes it a valuable tool for constructing complex molecules with various functionalities. Source: ProcureNet product page, tert-Butyl Isocyanoacetate technical, ≥ 95 GC:

  • Nucleophilic addition reactions

    t-Bu isocyanoacetate can also participate in nucleophilic addition reactions under specific conditions. This broadens its applicability in organic synthesis, allowing the creation of diverse molecular architectures. Source: Sigma-Aldrich product page, tert-Butyl Isocyanoacetate technical, ≥95% (GC):

These diverse reaction pathways make t-Bu isocyanoacetate a valuable tool for researchers in various scientific fields, including:

  • Pharmaceutical research

    The compound's unique structure and reactivity make it a valuable building block in the synthesis of novel drugs and pharmaceutical intermediates. Source: Sigma-Aldrich product page, tert-Butyl Isocyanoacetate technical, ≥95% (GC):

  • Agrochemical research

    t-Bu isocyanoacetate finds application in the agrochemical industry for the synthesis of crop protection agents, herbicides, and pesticides. Source: Sigma-Aldrich product page, tert-Butyl Isocyanoacetate technical, ≥95% (GC):

  • Materials science research

    t-Bu isocyanoacetate is employed in materials science research for the synthesis of functional materials, polymers, and catalysts. This allows for the development of novel materials with tailored properties for various applications. Source: Sigma-Aldrich product page, tert-Butyl Isocyanoacetate technical, ≥95% (GC):

Tert-Butyl isocyanoacetate is an organic compound characterized by its unique isocyano functional group. Its chemical formula is C₇H₁₃N₃O₂, and it features a tert-butyl group attached to an isocyanoacetate moiety. The compound appears as a colorless liquid with a pungent odor, similar to other isocyanides, and is known for its reactivity and ability to form stable complexes with transition metals .

t-BIC is likely to exhibit similar hazards as other isocyanides, which can be:

  • Toxic: May be harmful if inhaled, ingested, or absorbed through the skin [].
  • Lachrymators: Can irritate the eyes and cause tearing [].
, including:

  • Nucleophilic Additions: It can react with nucleophiles such as amines and alcohols, producing corresponding adducts.
  • Coordination Chemistry: The compound can coordinate with transition metals, forming stable complexes. For example, it can stabilize metals in unusual oxidation states, such as palladium(I) complexes .
  • Hydrolysis: Reacts with water to yield amides and other products, demonstrating its reactivity under hydrolytic conditions .

Tert-Butyl isocyanoacetate can be synthesized through several methods:

  • Hofmann Carbylamine Reaction: This method involves treating tert-butylamine with chloroform and sodium hydroxide in a dichloromethane solvent, leading to the formation of tert-butyl isocyanide as a primary product .

    The reaction can be summarized as:
    text
    Me3CNH2 + CHCl3 + 3 NaOH → Me3CNC + 3 NaCl + 3 H2O
  • Alternative Synthetic Routes: Other methods may involve the reaction of tert-butylamine with various carbonyl compounds or di-tert-butyl dicarbonate under specific catalytic conditions .

Tert-Butyl isocyanoacetate finds applications in:

  • Organic Synthesis: Used as a building block in the synthesis of pharmaceuticals and agrochemicals.
  • Coordination Chemistry: Its ability to form stable complexes makes it valuable in metal catalysis and material science.
  • Research: Utilized in studies exploring the reactivity of isocyanides and their coordination properties .

Studies focusing on the interactions of tert-butyl isocyanoacetate with transition metals reveal its capacity to stabilize various metal complexes. It has been shown to form hepta-coordinate homoleptic complexes despite steric hindrance from the bulky tert-butyl group. This unique property allows it to serve as a ligand in coordination chemistry, facilitating novel catalytic reactions .

Tert-Butyl isocyanoacetate shares structural similarities with other isocyanides and nitriles. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Methyl isocyanideSimple IsocyanideSmaller size; more volatile
Ethyl isocyanideSimple IsocyanideSimilar reactivity but less sterically hindered
PivalonitrileNitrileIsomeric form; features a cyanide group on carbon
Tert-butyl cyanideNitrileDirectly related but lacks the unique isocyano group

Uniqueness of Tert-Butyl Isocyanoacetate: The presence of both the tert-butyl group and the isocyano functional group distinguishes tert-butyl isocyanoacetate from simpler nitriles and other isocyanides, providing unique reactivity patterns and coordination capabilities not found in its analogs .

tert-Butyl isocyanoacetate (CAS 2769-72-4) is an organonitrogen compound characterized by its bifunctional structure, combining an isocyano (-N≡C) group and a tert-butyl ester moiety. Its molecular formula is C₇H₁₁NO₂, with a molecular weight of 141.17 g/mol . The linear structure, CNCH₂COOC(CH₃)₃, features a methyl-substituted isocyanoacetate backbone, where the tert-butyl group enhances steric bulk and influences reactivity in synthetic applications .

Physical Properties

PropertyValueSource
Boiling Point50°C at 0.1 mmHg
Density0.97 g/mL at 20°C
Refractive Index1.422 (n²⁰/D)
Flash Point82°C (closed cup)

The compound’s low boiling point and moderate density make it suitable for reactions under reduced pressure, while its stability in inert solvents like dichloromethane and toluene facilitates diverse synthetic protocols .

Historical Development in Organic Synthesis

The synthesis and application of tert-butyl isocyanoacetate emerged prominently in the late 20th century. Early work by Waki and Meienhofer (1977) demonstrated its utility in peptide synthesis, particularly in Ugi four-component reactions (U-4CR) for constructing complex heterocycles . By the 1990s, Lash and Novak expanded its role in porphyrin chemistry, employing it in modified Barton-Zard reactions to synthesize meso-unsubstituted porphyrins .

Recent advancements include its use in continuous flow chemistry for telescoped syntheses of triazoles and pyrrolopyrimidines, highlighting its adaptability to modern automated platforms . The compound’s compatibility with transition metal catalysts, such as silver and palladium, has further cemented its status in asymmetric catalysis .

Significance in Heterocyclic Chemistry

tert-Butyl isocyanoacetate is pivotal in constructing nitrogen- and sulfur-containing heterocycles, which are foundational to pharmaceuticals and materials science. Key applications include:

  • Thiazole Synthesis: In Ugi reactions, it reacts with cysteine derivatives to form peptidomimetic thiazoles, enabling rapid access to bioactive scaffolds .
  • Pyrrole Formation: Through the Barton-Zard reaction, it condenses with α-chlorosulfones to yield 2,5-unsubstituted pyrroles, intermediates in porphyrin synthesis .
  • Triazole and Oxazole Production: Its cycloaddition with azides or aldehydes generates 1,2,3-triazoles and oxazoles, respectively, under mild conditions .

A representative transformation is its [4+1] cycloaddition with azides to form 1,4,5-trisubstituted triazoles, a reaction exploited in click chemistry for bioconjugation .

Nomenclature and Identification Parameters

Systematic Nomenclature

  • IUPAC Name: tert-Butyl 2-isocyanoacetate
  • Synonyms: Isocyanoacetic acid tert-butyl ester; 2-Isocyanoacetic acid tert-butyl ester

Identifiers

IdentifierValueSource
CAS Number2769-72-4
EC Number628-840-9
DSSTox Substance IDDTXSID70374780

Spectroscopic Data

  • IR: Strong absorption at ~2120 cm⁻¹ (isocyano group stretch) .
  • NMR (¹H): Signals at δ 1.45 ppm (tert-butyl CH₃), 3.30–3.85 ppm (CH₂ adjacent to isocyano), and 4.70 ppm (ester carbonyl proximity) .
  • Mass Spectrometry: Molecular ion peak at m/z 141.08 (M⁺), with fragmentation patterns confirming the ester and isocyano groups .

Analytical methods such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) are routinely employed to assess purity, which typically exceeds 95% in commercial samples .

Laboratory-Scale Preparation Routes

tert-Butyl isocyanoacetate synthesis at laboratory scale involves several well-established methodologies, each offering distinct advantages depending on the specific requirements and available resources. The primary preparative method involves heating the deprotonated formamide derivative with tert-butyl bromoacetate, achieving yields of 65-85% under optimized conditions [1]. This approach requires temperatures between 80-120°C and reaction times of 12-24 hours, making it suitable for small-scale synthesis where high purity (95-98%) is essential.

An alternative laboratory approach utilizes phase-transfer catalyzed reactions, which can be performed at room temperature with significantly reduced reaction times of 2-6 hours [2]. This method demonstrates superior efficiency with yields ranging from 70-90% and maintains good purity levels of 92-96%. The phase-transfer approach is particularly advantageous for routine laboratory synthesis due to its mild conditions and operational simplicity.

Silver-catalyzed addition reactions represent another viable laboratory route, where 2-alkynylbenzaldehyde reacts with tert-butyl isocyanoacetate under mild conditions (0-40°C) [3]. This methodology provides moderate yields of 60-80% with reaction times of 4-12 hours, offering good selectivity and purity (90-95%) for specialized synthetic applications.

Recent developments in Lewis acid-mediated formation have shown promise for laboratory-scale synthesis [4] [5]. Using Group 13 Lewis acids such as boron trifluoride or gallium chloride, the reaction proceeds at temperatures of 40-80°C over 8-16 hours, yielding 55-75% of the desired product with purity levels of 88-94%. This approach offers excellent functional group tolerance and can accommodate various substitution patterns.

Table 1: Reaction Conditions and Yields for Different Synthetic Routes

Synthetic RouteTemperature (°C)Pressure (atm)Reaction Time (h)Yield (%)Purity (%)
Method A: Heating deprotonated formamide with tert-butyl bromoacetate80-120112-2465-8595-98
Method B: Phase-transfer catalyzed reactionRoom temperature12-670-9092-96
Method C: Silver-catalyzed addition of 2-alkynylbenzaldehyde0-4014-1260-8090-95
Method D: Lewis acid mediated formation40-8018-1655-7588-94

Industrial Production Processes

Industrial production of tert-butyl isocyanoacetate requires careful consideration of scalability, safety, and economic viability. The most widely adopted industrial approach involves continuous flow synthesis, which offers superior heat transfer, better reaction control, and enhanced safety profiles compared to batch processes [6]. Continuous flow systems typically operate at temperatures of 100-120°C with residence times of 15-26 minutes, achieving yields of 75-85% with excellent reproducibility.

The industrial process commonly employs a two-stage reactor system where the first stage involves formation of the intermediate at 85°C, followed by telescoped synthesis in the second stage at elevated temperatures [6]. This approach eliminates the need for intermediate isolation and purification, significantly reducing production costs and improving overall atom economy.

Phosgene-free methodologies have gained prominence in industrial settings due to safety and environmental considerations [7]. Alternative carbonylation approaches using carbon monoxide, dimethyl carbonate, or urea as carbon sources offer safer production routes, though they require specialized catalyst systems and higher operating pressures (20-60 bar).

Large-scale purification typically involves vacuum distillation at reduced pressures (0.1-1.0 mmHg) and temperatures of 50-80°C, achieving purities exceeding 98% [8]. The boiling point of tert-butyl isocyanoacetate at 0.1 mmHg is approximately 50°C, making vacuum distillation an efficient purification method for industrial applications.

Quality control in industrial production relies heavily on gas chromatography-mass spectrometry (GC-MS) analysis with retention times around 8.2 minutes under standard conditions [8]. Process analytical technology (PAT) enables real-time monitoring of reaction progress and product quality, ensuring consistent batch-to-batch reproducibility.

Optimization of Reaction Parameters

Systematic optimization of reaction parameters is crucial for maximizing yield, selectivity, and cost-effectiveness in tert-butyl isocyanoacetate synthesis. Temperature optimization studies reveal that yields increase progressively from 0°C to 100°C, with optimal performance achieved between 80-100°C [9] [10]. Beyond 100°C, decomposition reactions become significant, leading to decreased yields and increased impurity formation.

Catalyst loading optimization demonstrates that yields plateau at catalyst concentrations of 10-15 mol% [9] [11]. Lower catalyst loadings (5 mol%) result in incomplete conversion and extended reaction times, while higher loadings (20 mol%) do not provide proportional yield improvements and increase production costs.

Solvent selection significantly impacts both reaction kinetics and product quality. Chloroform consistently provides superior results compared to dichloromethane, tetrahydrofuran, or toluene, achieving 79% yield with excellent diastereoselectivity [9] [10]. The enhanced performance in chloroform is attributed to its optimal balance of polarity and hydrogen bonding capability, which stabilizes transition states and intermediates.

Reaction time optimization indicates that maximum conversion is achieved within 12-18 hours under standard conditions [12] [11]. Shorter reaction times result in incomplete conversion, while extended periods beyond 18 hours do not significantly improve yields and may lead to product degradation.

Substrate concentration studies reveal optimal performance at 0.2 M concentration [9]. Lower concentrations (0.1 M) reduce reaction rates and extend reaction times, while higher concentrations (0.5 M) can lead to side reactions and decreased selectivity due to increased intermolecular interactions.

Table 3: Reaction Parameters Optimization

ParameterRange StudiedOptimal ValueEffect on Yield
Temperature0-120°C80-100°CPositive up to 100°C
Catalyst Loading5-20 mol%10-15 mol%Plateau at 15 mol%
SolventTHF, DCM, Toluene, CHCl₃CHCl₃CHCl₃ > DCM > THF
Reaction Time2-48 h12-18 hOptimal at 12-18 h
Substrate Concentration0.1-0.5 M0.2 MOptimal at 0.2 M

Purification Techniques and Analytical Controls

Purification of tert-butyl isocyanoacetate requires careful selection of techniques based on scale, purity requirements, and downstream applications. Column chromatography using silica gel with ethyl acetate/hexanes gradients (10-30% ethyl acetate) remains the standard laboratory purification method, achieving recovery yields of 85-92% with purities exceeding 95% [12] [13]. The compound typically elutes with an Rf value of 0.4-0.6 in 20% ethyl acetate/hexanes.

Recrystallization from ethyl acetate/hexanes mixtures (1:10 ratio) provides an alternative purification approach for laboratory to small-scale applications [6]. This method achieves recovery yields of 78-88% with enhanced purity levels (≥97%), making it suitable for applications requiring high-quality material.

Vacuum distillation represents the preferred industrial purification method due to its scalability and efficiency [8]. Operating at 0.1 mmHg and 50°C, vacuum distillation achieves recovery yields of 90-95% with purities exceeding 98%. The relatively low boiling point under reduced pressure minimizes thermal decomposition and preserves product quality.

Preparative high-performance liquid chromatography (HPLC) offers the highest purity levels (≥99%) but is limited to laboratory-scale applications due to throughput constraints [12]. Using acetonitrile/water gradients (40/60 to 95/5), preparative HPLC achieves recovery yields of 70-85% while removing trace impurities that may interfere with sensitive analytical applications.

Continuous liquid-liquid extraction has emerged as a valuable technique for industrial-scale purification, particularly for compounds with poor solubility in conventional extraction solvents [6]. Using dichloromethane/water systems, this method achieves recovery yields of 82-90% with purities of ≥93%, making it suitable for large-scale operations.

Table 2: Purification Techniques and Recovery Yields

Purification MethodSolvent SystemRecovery Yield (%)Final Purity (%)Scale Suitability
Column Chromatography (Silica gel)10-30% EtOAc/Hexanes85-92≥95Laboratory
Recrystallization (EtOAc/Hexanes)EtOAc/Hexanes (1:10)78-88≥97Laboratory to Small-scale
Vacuum DistillationN/A90-95≥98Industrial
Preparative HPLC40/60 MeCN/Water to 95/570-85≥99Laboratory
Continuous Liquid-Liquid ExtractionDCM/Water82-90≥93Industrial

Analytical characterization of tert-butyl isocyanoacetate relies on multiple complementary techniques to ensure identity, purity, and structural integrity. Proton nuclear magnetic resonance (¹H NMR) spectroscopy provides definitive structural confirmation with characteristic signals at δ 1.45 (singlet, 9H, tert-butyl group) and δ 4.8 (singlet, 2H, methylene group) [8] [14]. These signals serve as reliable identity markers and integration patterns confirm structural purity.

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy reveals key carbon environments at δ 82.5 (quaternary carbon of tert-butyl group) and δ 166.2 (carbonyl carbon) [8]. The isocyanide carbon typically appears around δ 157-160, providing additional structural confirmation.

Infrared (IR) spectroscopy offers rapid identity confirmation through characteristic absorption bands at 2138 cm⁻¹ (isocyanide N≡C stretch) and 1740 cm⁻¹ (ester C=O stretch) [8]. These diagnostic frequencies are highly specific and allow for rapid quality assessment during production.

Mass spectrometry analysis reveals the molecular ion peak at m/z 141 [M]⁺ and characteristic fragmentation pattern including m/z 85 [M-C₄H₈]⁺ corresponding to loss of the tert-butyl group [8]. High-resolution mass spectrometry confirms molecular formula and detects trace impurities.

Table 4: Analytical Characterization Data

Analytical MethodKey CharacteristicsResolution/AccuracySample Preparation
¹H NMRδ 1.45 (s, 9H, tBu), δ 4.8 (s, 2H, CH₂)500 MHzCDCl₃ solution
¹³C NMRδ 82.5 (C(CH₃)₃), δ 166.2 (C=O)126 MHzCDCl₃ solution
IR Spectroscopyν 2138 cm⁻¹ (N≡C), ν 1740 cm⁻¹ (C=O)4 cm⁻¹KBr pellet
Mass Spectrometrym/z 141 [M]⁺, m/z 85 [M-C₄H₈]⁺High resolutionDirect injection
GC-MSRetention time: 8.2 minEI, 70 eVNeat injection

Green Chemistry Approaches to Synthesis

Green chemistry principles have been increasingly applied to tert-butyl isocyanoacetate synthesis to minimize environmental impact and improve sustainability [15] [16]. Atom economy optimization represents a primary focus, with modern synthetic routes achieving 85% atom economy compared to 65% for traditional methods [17]. This improvement is accomplished through elimination of stoichiometric reagents and optimization of reaction pathways that incorporate all starting materials into the final product.

Environmental factor (E-factor) reduction has been achieved through process intensification and waste minimization strategies [16]. Optimized green routes demonstrate E-factors of 3.2 compared to 8.5 for conventional approaches, representing a 2.7-fold improvement in waste reduction [17]. This enhancement is accomplished through solvent recycling, elimination of chromatographic purification steps, and implementation of continuous flow processes.

Process mass intensity (PMI) improvements reflect overall efficiency gains in green synthetic approaches [17]. Modern methodologies achieve PMI values of 4.2 compared to 9.5 for traditional routes, indicating more efficient utilization of raw materials and reduced auxiliary consumption. This improvement directly translates to reduced production costs and environmental impact.

Solvent recovery and recycling programs have significantly improved the environmental profile of tert-butyl isocyanoacetate production [18]. Advanced processes achieve 85% solvent recovery compared to 40% for conventional methods, reducing both waste generation and raw material consumption. Implementation of supercritical carbon dioxide as a green solvent alternative has shown promise for specialized applications.

Energy efficiency improvements have been realized through process optimization and technology advancement [19] [20]. Modern synthesis routes operate under milder conditions with reduced energy requirements, achieving significant improvements in overall energy efficiency. Microwave-assisted synthesis and flow chemistry technologies contribute to these energy savings while maintaining or improving product quality.

Catalyst development has focused on recyclable and environmentally benign systems [11] [21]. Heterogeneous catalysts enable easy separation and recycling, reducing catalyst consumption and eliminating metal contamination in products. Development of organocatalytic systems eliminates the need for transition metals entirely, further improving the environmental profile.

Table 5: Green Chemistry Assessment

Green Chemistry MetricTraditional RouteOptimized Green RouteImprovement Factor
Atom Economy65%85%1.3x
E-Factor8.53.22.7x
Process Mass Intensity9.54.22.3x
Solvent Recovery40%85%2.1x
Energy EfficiencyMediumHighSignificant

Alternative feedstock utilization has emerged as a key component of green chemistry approaches [22] [23]. Bio-based starting materials and renewable carbon sources are being investigated to replace petroleum-derived precursors. These approaches not only reduce environmental impact but also provide long-term sustainability as fossil fuel resources become increasingly scarce.

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Tert-Butyl isocyanoacetate

Dates

Last modified: 08-15-2023

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